![molecular formula C13H8ClFN2OS2 B2495673 (E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 477512-04-2](/img/structure/B2495673.png)
(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
Benzo[d]thiazole compounds have been studied for their potential applications in various fields . For instance, they have been evaluated for their inhibitory activity on certain cancer cells and their potential as quorum sensing inhibitors .
Synthesis Analysis
While the exact synthesis process for “(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is not available, similar compounds have been synthesized using various starting materials and processes .Scientific Research Applications
- Thiophene derivatives, including the compound , have drawn attention as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene derivatives play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors .
- Researchers explore thiophene-based compounds as fluorogenic probes for monitoring microbiological objects and cellular compartments .
- Various synthetic methods lead to thiophene derivatives. Notable reactions include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Biological Imaging and Probes
Synthetic Strategies and Heterocyclization
Mechanism of Action
Target of Action
Thiophene derivatives, a class to which this compound belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with various biological targets to exert their effects . The interaction of these compounds with their targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
Its oral bioavailability is high (80–100%) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food .
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that these compounds likely exert a variety of molecular and cellular effects .
properties
IUPAC Name |
5-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2OS2/c1-17-8-3-2-7(15)6-10(8)20-13(17)16-12(18)9-4-5-11(14)19-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPQZJJOSLIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide |
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